molecular formula C11H17FN2O5 B1206902 Ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate CAS No. 65906-75-4

Ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate

Katalognummer: B1206902
CAS-Nummer: 65906-75-4
Molekulargewicht: 276.26 g/mol
InChI-Schlüssel: QYIJQWZDUJULHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate is a synthetic organic compound belonging to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a fluorine atom, a butoxy group, and an ethyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with urea in the presence of a base to form a dihydropyrimidine intermediate. This intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential scaffold for the development of antiviral and anticancer agents due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with enzymes and receptors, providing insights into drug design and development.

Wirkmechanismus

The mechanism of action of ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of biological targets. The butoxy group provides lipophilicity, aiding in membrane permeability and bioavailability. The compound can inhibit or activate specific pathways depending on its binding affinity and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

    Ethyl 4-butoxy-2,6-dioxohexahydropyrimidine-5-carboxylate: Lacks the fluorine atom, resulting in different biological activity and chemical reactivity.

    Ethyl 4-methoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate: Contains a methoxy group instead of a butoxy group, affecting its lipophilicity and interaction with biological targets.

Uniqueness: Ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate is unique due to the presence of both the fluorine atom and the butoxy group, which together enhance its chemical reactivity and potential biological activity. The combination of these functional groups allows for specific interactions with molecular targets that are not possible with similar compounds lacking these features .

Eigenschaften

IUPAC Name

ethyl 4-butoxy-5-fluoro-2,6-dioxo-1,3-diazinane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O5/c1-3-5-6-19-8-11(12,9(16)18-4-2)7(15)13-10(17)14-8/h8H,3-6H2,1-2H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIJQWZDUJULHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1C(C(=O)NC(=O)N1)(C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984380
Record name Ethyl 4-butoxy-5-fluoro-2,6-dihydroxy-4,5-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65906-75-4
Record name Tac 278
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065906754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003171339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-butoxy-5-fluoro-2,6-dihydroxy-4,5-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.